1H NMR and 13C NMR spectroscopic data for 1-Acetyl-5-chloroindoline
1H NMR and 13C NMR spectroscopic data for 1-Acetyl-5-chloroindoline
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of 1-Acetyl-5-chloroindoline
Introduction
1-Acetyl-5-chloroindoline is a substituted indoline derivative of interest in synthetic and medicinal chemistry. Indoline scaffolds are prevalent in a wide array of biologically active compounds and pharmaceuticals. The precise characterization of such molecules is paramount for drug development, quality control, and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2]
Methodology: Predictive NMR Analysis and Experimental Protocol
The prediction of NMR spectra for 1-Acetyl-5-chloroindoline is based on the additive effects of its constituent parts: the indoline core, the N-acetyl group, and the C-5 chloro substituent. Data from analogous compounds, such as 1-acetylindoline derivatives and 5-chloroindoles, are used as a foundational reference.[1][3][4] The electron-withdrawing nature of the chlorine atom and the electronic effects of the N-acetyl group (amide resonance) are key to predicting the chemical shifts of the aromatic and aliphatic protons and carbons.[1][5]
Standard Operating Protocol for NMR Data Acquisition
To ensure the collection of high-quality, reproducible NMR data for structural verification, a standardized protocol is essential. This protocol represents a self-validating system for the characterization of indoline derivatives.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the high-purity, dry sample of 1-Acetyl-5-chloroindoline.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration:
- The spectra should be recorded on a high-resolution spectrometer, for instance, a 400 or 500 MHz instrument.[1][6]
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C and 7.26 ppm for ¹H).
- Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and resolving fine coupling patterns.[1]
3. ¹H NMR Spectrum Acquisition:
- Pulse Program: Utilize a standard single-pulse sequence (e.g., 'zg30').[1]
- Spectral Width (SW): Set to approximately 16 ppm, centered around 6-7 ppm.
- Acquisition Time (AQ): Typically 2-4 seconds.
- Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure full relaxation of protons between scans.
- Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Spectrum Acquisition:
- Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon atoms.
- Spectral Width (SW): Set to a range of ~200-220 ppm.
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A shorter delay of 2 seconds is common.
- Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive assignments.[7]
Workflow for Structural Elucidation
The following diagram outlines the logical workflow from sample preparation to the final structural confirmation.
Caption: Structure of 1-Acetyl-5-chloroindoline with proton numbering.
Table 1: Predicted ¹H NMR Data for 1-Acetyl-5-chloroindoline (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-1' (CH₃) | ~2.26 | Singlet (s) | - | 3H | The acetyl methyl group typically appears as a singlet in this region. Data from a similar compound, (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, shows this peak at 2.26 ppm. [3][4] |
| H-3 (CH₂) | ~3.26 | Triplet (t) | ~8.4 | 2H | This methylene group is adjacent to the aromatic ring and the other methylene group. It is expected to be a triplet due to coupling with H-2. The chemical shift is based on the 1-acetylindoline fragment. [3][4] |
| H-2 (CH₂) | ~4.14 | Triplet (t) | ~8.4 | 2H | This methylene group is adjacent to the amide nitrogen, which is deshielding. Therefore, it appears further downfield than H-3. It is a triplet due to coupling with H-3. [3][4] |
| H-6 | ~7.15 | Doublet of doublets (dd) | J ≈ 8.5, 2.1 | 1H | This proton is ortho to H-7 and meta to H-4. The chlorine at C-5 is electron-withdrawing, influencing its shift. [1] |
| H-4 | ~7.25 | Doublet (d) | J ≈ 2.1 | 1H | This proton shows only a small meta-coupling to H-6. The chlorine at C-5 deshields this proton. In 5-chloroindole, the corresponding proton (H-4) appears around 7.6 ppm, but the N-acetylation and saturation of the five-membered ring will alter this value. [1][8] |
| H-7 | ~8.10 | Doublet (d) | J ≈ 8.5 | 1H | The amide carbonyl group has a strong deshielding effect on the ortho proton (H-7) due to magnetic anisotropy, shifting it significantly downfield. |
Predicted ¹³C NMR Spectrum: Analysis and Interpretation
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
Caption: Structure of 1-Acetyl-5-chloroindoline with carbon numbering.
Table 2: Predicted ¹³C NMR Data for 1-Acetyl-5-chloroindoline (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| CH₃ (Acetyl) | ~24.5 | Typical chemical shift for an acetyl methyl carbon. |
| C-3 | ~29.0 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |
| C-2 | ~49.5 | Aliphatic CH₂ carbon adjacent to the nitrogen atom, shifted downfield due to the electronegativity of nitrogen. |
| C-7 | ~117.0 | Aromatic CH carbon ortho to the amide nitrogen. |
| C-4 | ~124.5 | Aromatic CH carbon. |
| C-6 | ~127.0 | Aromatic CH carbon. |
| C-5 | ~129.0 | Aromatic carbon directly attached to chlorine; its shift is significantly influenced by the halogen. In 5-chloro-indole derivatives, C-5 is found around δ 125 ppm. [1] |
| C-7a | ~131.0 | Aromatic quaternary carbon at the junction with the five-membered ring. |
| C-3a | ~143.0 | Aromatic quaternary carbon at the junction, significantly deshielded by the adjacent amide nitrogen. |
| C=O (Acetyl) | ~168.5 | Carbonyl carbon of the amide group, appearing in the characteristic downfield region. |
Conclusion
This guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra of 1-Acetyl-5-chloroindoline, grounded in established spectroscopic principles and data from analogous structures. The provided tables of predicted chemical shifts and assignments, along with the detailed experimental protocol, offer a robust framework for researchers engaged in the synthesis and characterization of this compound. The clear rationale behind each prediction serves as a valuable tool for spectral interpretation and empirical validation, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.
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Yang, X.-M. (2010). (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1617. [Link]
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ResearchGate. (2026, February 22). (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one. ResearchGate. [Link]
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